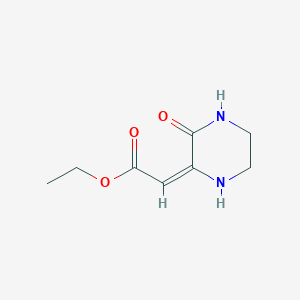

ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Descripción

Propiedades

IUPAC Name |

ethyl (2E)-2-(3-oxopiperazin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOSGPZSZJCWHI-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate typically involves the reaction of ethyl acetate with a piperazine derivative under specific conditions. One common method is the condensation reaction between ethyl acetate and 3-oxopiperazine in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization. The use of efficient catalysts and reaction conditions is crucial to ensure the economic viability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate can be compared with other similar compounds, such as:

Ethyl acetate: A simple ester with a similar structure but lacking the piperazine ring.

3-oxopiperazine derivatives: Compounds with similar functional groups but different substituents.

Other esters: Compounds with different ester groups but similar overall structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies that highlight its antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to its potential therapeutic effects. The compound may act by inhibiting enzyme activity or altering receptor signaling pathways, which is crucial for its antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

This compound has been investigated for its anticancer potential, particularly in the context of various cancer cell lines. Studies reveal that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to control groups. The compound also demonstrated synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy.

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Table 2: Inhibition of Cytokine Production

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 65% |

| IL-6 | 58% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Utilize a Knoevenagel condensation between 3-oxopiperazine and ethyl glyoxylate under reflux in a non-polar solvent (e.g., toluene) with catalytic piperidine. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Step 2 : Purify via fractional distillation (collecting the fraction at 120–125°C under reduced pressure) to remove byproducts like unreacted starting materials.

- Step 3 : Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and confirm the (2E)-isomer via NOESY NMR to distinguish stereoisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR : Assign the (2E)-configuration using coupling constants (e.g., ~12 Hz for conjugated double bonds) and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)).

- IR : Confirm the carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and ketone groups).

- Mass Spec : Use high-resolution ESI-MS to verify the molecular ion [M+H]⁺ (theoretical m/z: 199.0954).

Q. How does the polar surface area (PSA) influence solvent selection for crystallization?

- PSA Analysis : The compound’s PSA (~67.43 Ų) indicates high polarity, favoring solvents with moderate polarity (e.g., ethyl acetate or acetone).

- Crystallization Protocol : Use slow evaporation in a 1:1 mixture of ethyl acetate and hexane. Monitor crystal growth under polarized light to assess birefringence, indicating ordered lattice formation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular applications?

- Methodology :

- Data Collection : Perform single-crystal X-ray diffraction (Cu-Kα, λ=1.54178 Å) at 100 K. Refine using SHELXL (R1 < 0.05) .

- Graph Set Analysis : Apply Etter’s notation to classify hydrogen bonds (e.g., motifs for N–H···O interactions). Use Mercury software to visualize π-stacking or lone pair-π interactions .

Q. What computational strategies predict reactivity in nucleophilic addition reactions?

- Approach :

- Reaction Path Search : Employ Gaussian 16 with M06-2X/6-311++G(d,p) to model transition states for nucleophilic attack at the α,β-unsaturated ester.

- Solvent Effects : Use SMD continuum models (e.g., THF vs. water) to compute activation energies (ΔG‡). Validate with experimental kinetic data from stopped-flow spectroscopy .

Q. How can contradictory thermodynamic data (e.g., ΔfH) be reconciled across studies?

- Resolution Workflow :

- Step 1 : Compare experimental ΔfH values from combustion calorimetry with computed values (G4 method).

- Step 2 : Identify outliers by assessing sample purity (e.g., via DSC for melting point consistency).

- Step 3 : Recompute using isodesmic reactions to minimize systematic errors in gas-phase data .

Methodological Tables

Table 1 : Key Crystallographic Parameters

| Parameter | Value | Instrumentation |

|---|---|---|

| Space Group | P2₁/c | Bruker D8 VENTURE |

| R1 (I > 2σ(I)) | 0.026 | SHELXL refinement |

| Hydrogen Bond (N–H···O) | 2.89 Å, 167° | Mercury 4.3 |

Table 2 : Computational Reactivity Metrics

| Reaction Site | ΔG‡ (kcal/mol) | Solvent |

|---|---|---|

| α-Carbon (Ester) | 18.7 | THF |

| β-Carbon (Ketone) | 24.3 | Water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.